molecular formula C13H8Cl2N4O B2403176 2,5-dichloro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide CAS No. 2034583-84-9

2,5-dichloro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide

Cat. No.: B2403176
CAS No.: 2034583-84-9
M. Wt: 307.13
InChI Key: URSBYACCVFWEAL-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives. These compounds are known for their significant impact in medicinal chemistry and material science due to their unique photophysical properties

Biochemical Analysis

Biochemical Properties

They have shown enzymatic inhibitory activity, which could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Cellular Effects

Related compounds have shown cytotoxic activities against various cancer cell lines . They have been found to inhibit the proliferation of cancer cells expressing high levels of discoidin domain receptor 1 (DDR1), a potential molecular target for new anticancer drug discovery .

Molecular Mechanism

Related compounds have been found to inhibit the enzymatic activity of DDR1 . They bind with DDR1 and are significantly less potent in suppressing the kinase activities of DDR2, Bcr-Abl, and c-Kit .

Temporal Effects in Laboratory Settings

Related compounds have shown good solid-state emission intensities, indicating their stability .

Dosage Effects in Animal Models

The dosage effects of 2,5-dichloro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide in animal models have not been studied yet. Related compounds have shown superior cytotoxic activities against various cancer cell lines at different dosages .

Metabolic Pathways

Related compounds have shown significant photophysical properties, indicating their potential involvement in various biochemical reactions .

Transport and Distribution

Related compounds have shown good solubility in green solvents, indicating their potential for distribution within cells .

Subcellular Localization

Related compounds have been used as fluorescent molecules for studying the dynamics of intracellular processes .

Preparation Methods

The synthesis of 2,5-dichloro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide typically involves the condensation of aminopyrazole with a suitable benzamide derivative. The reaction proceeds via an addition-elimination mechanism, often under controlled conditions to ensure regioselectivity . Industrial production methods may involve the use of catalysts such as copper or palladium to facilitate the reaction .

Chemical Reactions Analysis

2,5-dichloro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide undergoes various types of chemical reactions, including:

Scientific Research Applications

2,5-dichloro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

2,5-dichloro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide can be compared with other pyrazolo[1,5-a]pyrimidine derivatives such as:

Biological Activity

2,5-Dichloro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide is a compound belonging to the class of pyrazolo[1,5-a]pyrimidine derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in cancer treatment. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanism of action, biochemical properties, and potential therapeutic applications.

The primary biological target for this compound is Cyclin-Dependent Kinase 2 (CDK2) . This compound functions as an inhibitor of CDK2, which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound disrupts cell cycle progression, leading to significant inhibition of cell growth in various cancer cell lines .

Research indicates that related pyrazolo[1,5-a]pyrimidine compounds exhibit notable enzymatic inhibitory activity . These compounds have shown cytotoxic effects against a range of cancer cell lines, suggesting their potential as effective anticancer agents. The biochemical pathways affected by these compounds include:

  • Cell Cycle Progression: Inhibition of CDK2 leads to cell cycle arrest.
  • Enzymatic Activity: Compounds have been shown to inhibit the enzymatic activity of DDR1 and other kinases .

Anticancer Activity

A study conducted by the National Cancer Institute (NCI) assessed the antiproliferative effects of various pyrazolo[1,5-a]pyrimidine derivatives against a panel of 60 human cancer cell lines. The results indicated that compounds similar to this compound demonstrated significant growth inhibition across multiple cancer types:

CompoundIC50 (µM)Growth Inhibition (%)
6t0.09High
6s0.23Moderate
6nNot specified43.9 (mean across 56 lines)

These findings suggest that this compound could be a promising candidate for further development in cancer therapy .

Case Studies and Research Findings

Several studies have explored the biological activities and mechanisms of related pyrazolo[1,5-a]pyrimidine derivatives:

  • Dual Inhibition Study: A set of derivatives was synthesized and tested for dual inhibition potential toward both CDK2 and TRKA kinases. Compounds exhibited IC50 values comparable to established inhibitors like ribociclib and larotrectinib .
  • Cytotoxicity Assessment: Related compounds showed cytotoxic activities against various cancer cell lines at different dosages. For instance, some derivatives inhibited proliferation in cells expressing high levels of DDR1 significantly .
  • Molecular Docking Simulations: These studies revealed that synthesized compounds adopt binding modes similar to known inhibitors, indicating their potential effectiveness in therapeutic applications .

Properties

IUPAC Name

2,5-dichloro-N-pyrazolo[1,5-a]pyrimidin-6-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N4O/c14-8-1-2-11(15)10(5-8)13(20)18-9-6-16-12-3-4-17-19(12)7-9/h1-7H,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URSBYACCVFWEAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)NC2=CN3C(=CC=N3)N=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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